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Compound of Interest

Compound Name: 9-Decynoic acid

Cat. No.: B155247 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 9-
decynoic acid, a medium-chain fatty acid with a terminal alkyne group. The information

presented herein is intended to support research and development activities by providing

detailed spectroscopic data, experimental protocols, and visual workflows for the

characterization of this molecule.

Chemical Structure and Properties
IUPAC Name: Dec-9-ynoic acid[1]

Molecular Formula: C₁₀H₁₆O₂[1]

Molecular Weight: 168.23 g/mol [1]

Monoisotopic Mass: 168.115029749 Da[1]

SMILES: C#CCCCCCCCC(=O)O[1]

Spectroscopic Data
The following sections summarize the key nuclear magnetic resonance (NMR) and mass

spectrometry (MS) data for 9-decynoic acid.
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Nuclear Magnetic Resonance (NMR) Spectroscopy
While an experimental spectrum for 9-decynoic acid is not readily available in public

databases, a predicted spectrum can be derived from the known chemical shifts of its

constituent functional groups. The following tables detail the predicted ¹H and ¹³C NMR

chemical shifts.

Table 1: Predicted ¹H NMR Spectroscopic Data for 9-Decynoic Acid

Protons
Chemical Shift
(ppm)

Multiplicity Integration

H-1 (COOH) ~12.0 Singlet (broad) 1H

H-2 ~2.35 Triplet 2H

H-3 ~1.65 Quintet 2H

H-4 to H-7 ~1.3-1.5 Multiplet 8H

H-8 ~2.20 Triplet of triplets 2H

H-10 ~1.95 Triplet 1H

Table 2: Predicted ¹³C NMR Spectroscopic Data for 9-Decynoic Acid

Carbon Chemical Shift (ppm)

C-1 (COOH) ~180

C-2 ~34

C-3 ~24

C-4 to C-6 ~29

C-7 ~28

C-8 ~18

C-9 (alkyne) ~84

C-10 (alkyne) ~68
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Mass Spectrometry (MS)
Mass spectrometry data provides information about the molecular weight and fragmentation

pattern of a molecule.

Table 3: Predicted Mass Spectrometry Data for 9-Decynoic Acid

Adduct m/z

[M+H]⁺ 169.12232

[M+Na]⁺ 191.10426

[M-H]⁻ 167.10776

[M+NH₄]⁺ 186.14886

[M+K]⁺ 207.07820

Experimental Protocols
The following are generalized protocols for obtaining NMR and MS data for 9-decynoic acid.

NMR Spectroscopy Protocol
Sample Preparation: Dissolve 5-10 mg of 9-decynoic acid in approximately 0.6-0.7 mL of a

deuterated solvent (e.g., CDCl₃). Filter the solution through a glass wool-plugged pipette

directly into a 5 mm NMR tube to a depth of about 4 cm.[2]

¹H NMR Acquisition:

Pulse Program: Standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

Number of Scans: 16-32 scans for a sufficient signal-to-noise ratio.

Spectral Width: 0-14 ppm.

Relaxation Delay: 1-2 seconds.

¹³C NMR Acquisition:
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Pulse Program: Proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker

instruments).

Number of Scans: 1024 or more scans may be necessary due to the low natural

abundance of ¹³C.

Spectral Width: 0-200 ppm.

Relaxation Delay: 2-5 seconds.

Gas Chromatography-Mass Spectrometry (GC-MS)
Protocol
For fatty acids, GC-MS analysis can be performed with or without derivatization.

Without Derivatization (for free fatty acids):

Sample Preparation: Prepare a stock solution of 9-decynoic acid in a suitable organic

solvent (e.g., ethanol or isooctane). Create a series of dilutions for calibration.[3]

GC Conditions:

Column: A polar capillary column suitable for fatty acid analysis (e.g., a wax-type column).

Injector Temperature: 250°C.

Oven Program: Start at a lower temperature (e.g., 100°C), hold for 1-2 minutes, then ramp

at 10-20°C/min to a final temperature of 220-240°C.

Carrier Gas: Helium at a constant flow rate.[4]

MS Conditions:

Ionization Mode: Electron Ionization (EI) at 70 eV.

Mass Range: Scan from m/z 40 to 300.

Ion Source Temperature: 200-230°C.[4]
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Visualizations
The following diagrams illustrate the analytical workflow and the relationship between the

structure of 9-decynoic acid and its spectroscopic signatures.
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Chemical Structure of 9-Decynoic Acid

Predicted NMR Signals Expected MS Fragments
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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